2-Methylalanyl-L-histidyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylalanyl-L-histidyl-L-prolinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: 2-methylalanine, L-histidine, and L-proline, linked together by peptide bonds. Its structure and properties make it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-histidyl-L-prolinamide typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The protected amino acids are then activated using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers. The use of high-performance liquid chromatography (HPLC) ensures the separation and purification of the desired peptide from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Methylalanyl-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinesulfoxide or histidinesulfone.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide chain.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral to slightly basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinesulfoxide, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
2-Methylalanyl-L-histidyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and as a catalyst in asymmetric synthesis
Mechanism of Action
The mechanism of action of 2-Methylalanyl-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The histidine residue can coordinate with metal ions, influencing enzymatic activity and protein folding. The proline residue introduces conformational constraints, affecting the overall structure and function of the peptide. These interactions can modulate signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes.
Ipamorelin: A growth hormone secretagogue receptor agonist investigated for gastrointestinal motility disorders.
Uniqueness
2-Methylalanyl-L-histidyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of 2-methylalanine, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable tool for studying peptide interactions and developing novel therapeutic agents .
Properties
CAS No. |
83286-10-6 |
---|---|
Molecular Formula |
C15H24N6O3 |
Molecular Weight |
336.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H24N6O3/c1-15(2,17)14(24)20-10(6-9-7-18-8-19-9)13(23)21-5-3-4-11(21)12(16)22/h7-8,10-11H,3-6,17H2,1-2H3,(H2,16,22)(H,18,19)(H,20,24)/t10-,11-/m0/s1 |
InChI Key |
WPFHGEITNXUYMB-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.